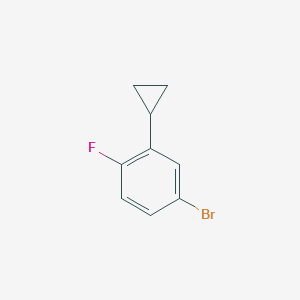

4-Bromo-2-cyclopropyl-1-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyclopropyl-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZVAZYULNQBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 4 Bromo 2 Cyclopropyl 1 Fluorobenzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 4-Bromo-2-cyclopropyl-1-fluorobenzene, two primary disconnections are logically considered, guiding the forward synthesis strategy.

C-C Bond Disconnection: The most prominent disconnection is the carbon-carbon bond between the aromatic ring and the cyclopropyl (B3062369) moiety. This approach suggests a cross-coupling reaction as the final key step. The molecular precursors, or synthons, would be a cyclopropyl organometallic reagent and a 1,2,4-trisubstituted benzene (B151609) derivative. This leads to a forward synthesis involving the coupling of a cyclopropylboronic acid derivative with a dihalogenated fluorobenzene (B45895), such as 1,4-dibromo-2-fluorobenzene (B72686).

C-Br Bond Disconnection: An alternative disconnection involves the carbon-bromine bond. This strategy implies an electrophilic aromatic substitution, specifically a bromination reaction, as a late-stage step. The precursor for this reaction would be 2-cyclopropyl-1-fluorobenzene. The viability of this approach depends on the directing effects of the fluorine and cyclopropyl groups to selectively install the bromine atom at the C-4 position.

These two disconnections form the basis for the primary synthetic routes, revolving around either a key cross-coupling step or a key bromination step.

Precursor Chemistry and Starting Material Considerations

The success of any synthetic route is contingent upon the availability and preparation of the necessary precursors. The chosen retrosynthetic approach dictates which starting materials must be sourced or synthesized.

The synthesis of 4-bromofluorobenzene, a common precursor, is typically achieved by reacting fluorobenzene with bromine (Br₂) in the presence of a Lewis acid catalyst. wikipedia.org The para isomer is generally the major product due to steric hindrance at the ortho position. Reaction conditions can be optimized to maximize the yield of the desired para-isomer, with reported selectivities reaching as high as 98.7%. google.com

| Catalyst | Temperature (°C) | Solvent | Outcome | Reference |

| Iron filings | Not specified | Excess Bromine | Preparation of bromofluorobenzene | google.com |

| FeCl₃ | < 0 | Dichloromethane | High yield (>98%) and purity (>99.8%) of p-bromofluorobenzene | google.com |

| Aluminum Halide | 0 to 10 | Methylene (B1212753) Chloride | High selectivity for p-bromofluorobenzene (98.7%) | google.com |

This table presents various catalytic systems and conditions for the bromination of fluorobenzene, highlighting the high yields and selectivity achievable for the para-substituted product.

The cyclopropyl group is a valuable substituent in medicinal chemistry, as it can impart conformational rigidity and favorable metabolic properties. hyphadiscovery.com Its introduction onto an aromatic ring is most effectively achieved through modern cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for this transformation. nih.gov This reaction involves the palladium-catalyzed coupling of an aryl halide with a cyclopropylboron reagent. nih.gov Potassium cyclopropyltrifluoroborate (B8364958) is often favored over cyclopropylboronic acid due to its superior stability, which prevents protodeboronation. nih.gov The reaction is tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis. nih.govorganic-chemistry.org

Alternative methods, such as cobalt-catalyzed cross-coupling of Grignard reagents, also provide viable routes for introducing the cyclopropyl group onto alkyl chains, though their application to aryl systems is also established. organic-chemistry.org

Direct Synthesis Approaches

Direct synthesis focuses on the key bond-forming steps that assemble the final this compound molecule from its immediate precursors.

Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis and provide a direct route to the target compound. The Suzuki-Miyaura reaction, in particular, stands out for its reliability and functional group tolerance. ikm.org.my

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. mdpi.com To synthesize an aryl cyclopropane (B1198618), an aryl halide is coupled with a cyclopropylboron species.

The general protocol for such a reaction involves several key components:

Palladium Catalyst: A source of palladium(0) is required, often generated in situ from a palladium(II) precatalyst like palladium acetate (B1210297) (Pd(OAc)₂).

Ligand: Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, are crucial for facilitating the catalytic cycle, particularly the reductive elimination step. nih.gov

Base: An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step. nih.gov

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.

A plausible synthesis for this compound would involve the Suzuki-Miyaura coupling of 1,4-dibromo-2-fluorobenzene with potassium cyclopropyltrifluoroborate. The reaction would selectively occur at the more reactive C-Br bond ortho to the fluorine atom, driven by electronic and steric factors.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reactants | Yield | Reference |

| Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 100 | Aryl Chlorides & Potassium Cyclopropyltrifluoroborate | Moderate to Excellent | nih.gov |

| G-COOH-Pd-10 | Not Specified | Not Specified | 70 - 110 | 1-Bromo-4-fluorobenzene & Phenylboronic Acid | High Conversion | mdpi.comugr.es |

| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80 | Bromothiophenes & Cyclopropylboronic Acid | High | researchgate.net |

This table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions to form aryl-cyclopropyl bonds, demonstrating the variety of applicable catalysts, bases, and solvents.

Transition Metal-Catalyzed Cross-Coupling Reactions

Other Cross-Coupling Methods

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The Suzuki-Miyaura coupling, in particular, is a powerful tool for creating bonds between sp²-hybridized carbon atoms, such as those in aromatic rings, and various organoboron reagents.

To synthesize this compound, a Suzuki-Miyaura reaction can be employed by coupling an organoboron reagent containing the cyclopropyl group with a suitably substituted aryl halide. A plausible precursor is 1,4-dibromo-2-fluorobenzene. The difference in reactivity between the two bromine atoms allows for a selective reaction. The bromine at C4 is more sterically accessible and electronically distinct from the bromine at C1 (ortho to the fluorine), which can be exploited for regioselective coupling.

The reaction typically involves a palladium catalyst, such as Palladium(II) acetate, a phosphine ligand like 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos), and a base. Potassium cyclopropyltrifluoroborate is an excellent coupling partner, known for its stability and high reactivity in these transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Halides with Potassium Cyclopropyltrifluoroborate

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | 1,4-Dibromo-2-fluorobenzene | Hypothetical based on literature |

| Boron Reagent | Potassium Cyclopropyltrifluoroborate | orgsyn.org |

| Catalyst | Pd(OAc)₂ (3 mol%) | orgsyn.org |

| Ligand | XPhos (6 mol%) | orgsyn.org |

| Base | K₂CO₃ | orgsyn.org |

| Solvent | Cyclopentyl methyl ether / H₂O (10:1) | orgsyn.org |

| Temperature | 100 °C | orgsyn.org |

Organometallic Reagent-Mediated Syntheses

Grignard reagents are highly versatile organometallic compounds used extensively for C-C bond formation. Their synthesis involves the reaction of an organic halide with magnesium metal. For polysubstituted aromatics, the regioselective formation of a Grignard reagent can be challenging but is often achievable based on the electronic and steric environment of the halogen atoms.

In the context of this compound, a synthetic strategy could involve the selective formation of a Grignard reagent from 1,4-dibromo-2-fluorobenzene. The C-Br bond at the 4-position is generally more reactive towards magnesium insertion than the C-F bond. This would yield 4-bromo-2-fluorophenylmagnesium bromide. Subsequent reaction of this Grignard reagent with an electrophilic source of a cyclopropyl group, such as N-cyclopropyl-N,N-dimethylformamide or cyclopropyl cyanide, could potentially install the desired moiety, although such reactions are less common than cross-coupling approaches.

A more conventional Grignard application would be a Kumada or Negishi cross-coupling reaction. The pre-formed 4-bromo-2-fluorophenylmagnesium bromide could be coupled with cyclopropyl bromide in the presence of a suitable nickel or palladium catalyst to furnish the target compound.

Lithium-halogen exchange is a powerful and rapid method for converting aryl halides into highly reactive aryllithium species, often under cryogenic conditions to prevent side reactions. nih.gov The reaction rate typically follows the trend I > Br > Cl, making aryl bromides excellent substrates. researchgate.net

A viable route to this compound begins with 1,4-dibromo-2-fluorobenzene. Treatment with one equivalent of an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can induce a selective bromine-lithium exchange at the 4-position. This selectivity is driven by the greater kinetic acidity of the proton para to the fluorine atom, which directs the initial coordination of the alkyllithium.

The resulting organolithium intermediate, 4-bromo-2-fluoro-1-lithiated benzene, is a potent nucleophile. It can then be derivatized by quenching the reaction with an electrophile capable of delivering the cyclopropyl group. A suitable electrophile would be cyclopropyl bromide or tosylate. This two-step sequence provides a direct and efficient pathway to the desired product.

Table 2: General Conditions for Lithium-Halogen Exchange and Derivatization

| Step | Reagent | Solvent | Temperature | Reference Principle |

|---|---|---|---|---|

| 1. Lithium-Halogen Exchange | n-Butyllithium (1.0 eq) | Tetrahydrofuran (THF) | -78 °C | researchgate.netrsc.org |

| 2. Derivatization | Cyclopropyl bromide (1.1 eq) | Tetrahydrofuran (THF) | -78 °C to room temp. | rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group, such as a halogen. The mechanism proceeds via an addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which activates the ring toward nucleophilic attack. wikipedia.org

To construct this compound via an SNAr strategy, a precursor such as 4-bromo-1,2-difluorobenzene (B1265499) could be used. In this substrate, both fluorine atoms are potential leaving groups. A strong carbon-based nucleophile, such as cyclopropyllithium or a cyclopropyl Grignard reagent, would be required. The nucleophile would attack one of the carbons bearing a fluorine atom, forming a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nature of the remaining fluorine and bromine atoms. Subsequent elimination of a fluoride (B91410) ion restores aromaticity and yields the final product. The regioselectivity of the attack (at C1 vs. C2) would be influenced by the electronic effects of the bromine substituent.

Recent advancements have introduced organophotochemical methods to facilitate SNAr reactions on less activated or even electron-rich fluoroarenes. These pathways often utilize a photocatalyst that, upon photoexcitation, can engage in a single-electron transfer (SET) with the aromatic substrate. researchgate.netnih.gov This process generates a radical cation, which is significantly more electrophilic and susceptible to nucleophilic attack than the neutral ground-state molecule.

For instance, a reaction involving a fluoroarene can be achieved with nucleophiles like alcohols or pyrazoles using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the photocatalyst under blue LED irradiation. nih.gov While this method has been demonstrated primarily for O- and N-nucleophiles, its principles could potentially be extended to carbon nucleophiles.

A hypothetical organophotochemical synthesis of the target compound could start from 1-bromo-3,4-difluorobenzene. Reaction with a suitable cyclopropyl nucleophile under photochemical SNAr conditions might lead to the displacement of the fluorine at C4, ortho to the bromine, to yield this compound. Research in this area continues to expand the scope of applicable nucleophiles.

Table 3: Conditions for Organophotochemical SNAr on a Halogenated Fluoroarene

| Parameter | Condition | Reference Reaction |

|---|---|---|

| Substrate | 4-Bromo-2-chloro-1-fluorobenzene | nih.gov |

| Nucleophile | Methanol (10 eq) | nih.gov |

| Photocatalyst | DDQ (1.2 eq) | nih.gov |

| Light Source | Blue LED | nih.gov |

| Solvent | 1:1 DCE/TFE | nih.gov |

| Temperature | ~40 °C | nih.gov |

| Yield | 85% (for methoxy (B1213986) product) | nih.gov |

Radical-Mediated Synthetic Routes

Radical-mediated reactions offer unique pathways for C-C bond formation, often under mild conditions and with high functional group tolerance. The Minisci reaction, a classic example, involves the addition of a nucleophilic carbon-centered radical to an electron-deficient aromatic ring. wikipedia.org While typically applied to nitrogen heterocycles, the underlying principles can be adapted to other systems.

A plausible radical-based synthesis of this compound could involve the generation of a cyclopropyl radical, which is then trapped by a suitable aromatic precursor. Cyclopropanecarboxylic acid could serve as the radical precursor. Oxidative decarboxylation, often initiated by silver nitrate (B79036) and a persulfate oxidant, generates the cyclopropyl radical.

This radical could then be added to an activated benzene derivative. However, a more modern and versatile approach involves photoredox catalysis. A photoredox catalyst can facilitate the generation of an aryl radical from a precursor like 1,4-dibromo-2-fluorobenzene. This aryl radical could then participate in a coupling reaction with a cyclopropyl partner. Alternatively, photoredox catalysis can enable the ring-opening of aryl cyclopropanes to form radical cations, which can then be functionalized. nih.govresearchgate.net A direct C-H cyclopropylation using diazomethyl reagents and a dirhodium catalyst under photoredox conditions represents another frontier in this area. researchgate.net These methods highlight the growing importance of radical chemistry in accessing complex molecular architectures.

Corey-Chaykovsky Cyclopropanation in Related Systems

The Corey-Chaykovsky reaction is a powerful and widely utilized method for the synthesis of cyclopropanes, as well as epoxides and aziridines. organic-chemistry.orgwikipedia.orgyoutube.com The reaction involves the addition of a sulfur ylide to an α,β-unsaturated carbonyl compound (an enone), a Michael acceptor, to form a cyclopropane ring. organic-chemistry.orgadichemistry.com

In the context of synthesizing this compound, this reaction would not be applied to the aromatic ring directly but to a suitable precursor. A plausible synthetic route would involve starting with a compound like (5-Bromo-2-fluorophenyl)(ethynyl)methanone, which would first be converted to the corresponding enone, 1-(5-Bromo-2-fluorophenyl)prop-2-en-1-one. This enone intermediate would then undergo the Corey-Chaykovsky cyclopropanation.

The mechanism proceeds via a nucleophilic 1,4-conjugate addition of the sulfur ylide (e.g., dimethylsulfoxonium methylide) to the enone. organic-chemistry.orgadichemistry.com This is followed by an intramolecular nucleophilic substitution, where the resulting enolate attacks the carbon atom bearing the sulfonium (B1226848) group, displacing dimethyl sulfoxide (B87167) (DMSO) as a leaving group and closing the three-membered ring. organic-chemistry.org The use of a stabilized sulfur ylide, such as dimethylsulfoxonium methylide (Corey's ylide), generally favors this 1,4-addition pathway leading to cyclopropanation over the 1,2-addition that would yield an epoxide. adichemistry.com

An "instant methylide" modification of this reaction has been developed, where a stable, dry, equimolar mixture of a sulfoxonium salt (like trimethylsulfoxonium (B8643921) iodide) and a base (like potassium tert-butoxide or sodium hydride) is added directly to the alkene substrate in DMSO. researchgate.net This approach simplifies the procedure by avoiding the pre-formation of the ylide, leading to good yields and shorter reaction times. researchgate.net

Table 1: Key Components in Corey-Chaykovsky Cyclopropanation

| Component | Example | Role in Reaction |

|---|---|---|

| Substrate | 1-(5-Bromo-2-fluorophenyl)prop-2-en-1-one | Michael acceptor; provides the backbone for the final product. |

| Sulfur Ylide | Dimethylsulfoxonium methylide | Nucleophile; transfers a methylene (CH₂) group to form the cyclopropane ring. organic-chemistry.org |

| Ylide Precursor | Trimethylsulfoxonium iodide | Reacts with a strong base to generate the sulfur ylide in situ. adichemistry.com |

| Base | Sodium Hydride (NaH) | Deprotonates the sulfonium salt to form the active ylide. adichemistry.com |

| Solvent | Dimethyl Sulfoxide (DMSO) | Aprotic polar solvent that effectively facilitates the reaction. researchgate.net |

**2.4. Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes not only the product but also the process. For a compound like this compound, advanced techniques are being explored to enhance the environmental and economic viability of its production.

Mechanochemistry is a branch of chemistry where chemical reactions are induced by the direct absorption of mechanical energy, for instance, through grinding, milling, or shearing. nih.gov This technique, often performed using a ball mill, is a prime example of a green chemistry approach as it can significantly reduce or completely eliminate the need for solvents. encyclopedia.pubmdpi.com

While specific protocols for the mechanochemical synthesis of this compound are not extensively documented, the principles can be applied to key steps in its synthesis. For instance, the cyclopropanation step could potentially be carried out under mechanochemical conditions. This would involve milling the enone precursor with the ylide precursor and a solid base. The mechanical forces would facilitate the intimate mixing and activation of the reagents, promoting the reaction in a solid or near-solid state. This approach offers advantages such as high reaction rates, quantitative yields, and the avoidance of chemical waste associated with solvents. nih.gov

The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.net

A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. researchgate.net As discussed, mechanochemical synthesis is an effective solvent-free alternative to conventional solution-based methods. mdpi.com By using mechanical force to drive reactions, this technique avoids the environmental and safety issues associated with volatile organic compounds. nih.govencyclopedia.pub The "instant methylide" protocol for the Corey-Chaykovsky reaction, which uses a pre-mixed solid salt and base, also aligns with this principle by reducing the complexity and potential hazards of reagent preparation. researchgate.net

While the classic Corey-Chaykovsky reaction uses a stoichiometric amount of the ylide, the broader field of cyclopropanation heavily relies on metal catalysts (e.g., rhodium, copper, nickel). nih.govresearchgate.netwikipedia.org A key aspect of sustainability in these processes is the ability to recover and reuse the catalyst. nih.govmdpi.com

Several strategies have been developed to achieve this:

Immobilization: Catalysts can be anchored to solid supports like silica (B1680970) or polymers. mdpi.com This heterogenization allows for easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse in subsequent batches. mdpi.com

Catalyst-in-Bag Systems: This innovative approach involves encapsulating a soluble catalyst within a reusable dialysis membrane. nih.gov The membrane allows reactants and products to pass through while retaining the larger catalyst molecule, facilitating its recovery and reuse over multiple cycles with minimal loss of activity. nih.gov

Applying these principles to the synthesis of this compound could involve developing catalytic cyclopropanation methods that allow for efficient catalyst recycling, thereby reducing costs and waste associated with precious metals. nih.gov

Green Chemistry Principles in Synthesis Optimization

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction time, and ensuring process safety and cost-effectiveness. The ideal parameters depend heavily on the chosen synthetic methodology.

For a Corey-Chaykovsky reaction , key variables to optimize include:

Base and Solvent: The choice of base (e.g., NaH, KOt-Bu) and solvent (typically DMSO) can affect the rate and efficiency of ylide formation.

Temperature: Reactions are often heated (e.g., 50-60°C) to reduce reaction times, though milder conditions may be necessary for sensitive substrates. researchgate.net

Reagent Stoichiometry: Using a slight excess of the ylide (e.g., 1.2 equivalents) can help drive the reaction to completion. researchgate.net

For mechanochemical approaches , optimization focuses on:

Milling Parameters: The frequency, time, and energy of milling must be carefully controlled.

Liquid-Assisted Grinding (LAG): The addition of a minuscule amount of liquid can sometimes accelerate the reaction without classifying it as a solvent-based system.

For catalytic systems , optimization involves:

Catalyst Loading: Minimizing the amount of catalyst used without sacrificing efficiency is crucial for cost reduction.

Turnover Number (TON): Maximizing the number of product molecules generated per molecule of catalyst before it becomes inactive.

Recovery and Reuse Conditions: Developing protocols that allow for the highest possible recovery of the catalyst with minimal loss of activity for subsequent cycles. nih.gov

Table 2: General Parameters for Reaction Optimization

| Parameter | Typical Range / Condition | Optimization Goal |

|---|---|---|

| Temperature | 25°C - 80°C | Minimize reaction time while preventing side reactions or product degradation. |

| Reaction Time | 15 min - 24 h | Achieve maximum conversion in the shortest possible time for process efficiency. |

| Reagent Ratio (Substrate:Reagent) | 1:1 to 1:1.5 | Ensure complete consumption of the limiting reagent and maximize yield. |

| Catalyst Loading | 0.1 mol% - 5 mol% | Use the minimum amount of catalyst to achieve a high reaction rate, reducing costs. |

| Milling Frequency (Mechanochem.) | 10 Hz - 30 Hz | Provide sufficient energy to initiate and sustain the reaction without causing decomposition. |

Catalyst Systems and Ligand Design

The formation of the cyclopropyl-aryl bond in this compound is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Palladium and rhodium-based catalysts are at the forefront of these methodologies, with ligand design playing a pivotal role in reaction success.

Palladium-catalyzed Suzuki-Miyaura and Negishi cross-coupling reactions are prominent methods for this transformation. The choice of ligand is crucial for preventing side reactions and enhancing catalyst stability and activity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For the coupling of aryl halides with cyclopropylboronic acids or cyclopropylzinc reagents, ligands such as SPhos and XPhos have demonstrated considerable efficacy in related systems. These ligands promote high catalytic turnover and are effective for sterically hindered substrates.

While direct rhodium-catalyzed C-H activation and cyclopropanation could be a potential route, the more established methods involve the cross-coupling of a pre-functionalized bromo-fluorobenzene with a cyclopropylating agent. The design of ligands for such reactions aims to create a sterically demanding and electron-rich environment around the metal center, which is conducive to the formation of the desired product.

Below is a table summarizing catalyst and ligand systems commonly used in analogous Suzuki-Miyaura cross-coupling reactions for the formation of aryl-cyclopropyl bonds.

| Catalyst Precursor | Ligand | Typical Substrates | Key Features |

| Palladium(II) Acetate | SPhos | Aryl bromides, cyclopropylboronic acid | High efficiency for sterically hindered substrates. |

| Palladium(II) Acetate | XPhos | Aryl chlorides, cyclopropyltrifluoroborates | Effective for less reactive aryl chlorides. |

| [Rh(cod)Cl]₂ | Phosphine Ligands | Not directly reported for this synthesis | Potential for C-H activation routes. |

Temperature, Pressure, and Time Parameters

The optimization of reaction parameters such as temperature, pressure, and time is critical for maximizing the yield and purity of this compound. These parameters are highly dependent on the chosen catalyst system and substrates.

For palladium-catalyzed cross-coupling reactions, temperatures typically range from room temperature to elevated temperatures, often between 80 °C and 120 °C. The specific temperature is chosen to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions. For instance, in Suzuki-Miyaura couplings of related aryl bromides, heating is often necessary to drive the reaction to completion.

Reaction time is another crucial variable, generally ranging from a few hours to 24 hours. The progress of the reaction is typically monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the point of maximum conversion.

Pressure is not a significant parameter for these solution-phase reactions under standard conditions. The reactions are typically carried out at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst and reagents.

The table below provides a general overview of typical reaction parameters for analogous palladium-catalyzed cyclopropanation reactions.

| Parameter | Typical Range | Rationale |

| Temperature | 80 - 120 °C | To ensure sufficient reaction rate while minimizing catalyst degradation. |

| Pressure | Atmospheric | Standard for solution-phase cross-coupling reactions. |

| Time | 2 - 24 hours | Dependent on catalyst activity and substrate reactivity; monitored for completion. |

Isolation and Purification Methodologies

Following the completion of the synthesis, a systematic approach to isolation and purification is necessary to obtain this compound of high purity. The work-up procedure typically involves quenching the reaction, followed by extraction and chromatographic purification.

The initial work-up often includes filtering the reaction mixture to remove the solid catalyst and any inorganic salts. The filtrate is then typically washed with water and brine to remove any remaining water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate and the solvent is removed under reduced pressure.

The crude product is then subjected to purification, most commonly by flash column chromatography. The choice of the stationary phase (typically silica gel) and the eluent system is critical for achieving good separation from any unreacted starting materials or byproducts. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is often effective for eluting the desired compound.

For achieving very high purity, recrystallization can be employed as a final step. The selection of an appropriate solvent or solvent mixture is key to obtaining well-formed crystals and efficiently removing impurities.

The following table outlines common methodologies for the isolation and purification of halogenated aromatic compounds.

| Technique | Description | Typical Reagents/Materials |

| Extraction | Separation of the product from the reaction mixture into an organic solvent. | Dichloromethane, Ethyl acetate, Water, Brine |

| Flash Chromatography | Purification based on polarity. | Silica gel, Hexane/Ethyl acetate eluent system |

| Recrystallization | Final purification to obtain a highly pure crystalline product. | Ethanol, Methanol, or other suitable organic solvents |

Iv. Reactivity and Transformation Pathways of 4 Bromo 2 Cyclopropyl 1 Fluorobenzene

Electrophilic Aromatic Substitution Reactions

The regiochemical outcome of electrophilic aromatic substitution (EAS) on 4-Bromo-2-cyclopropyl-1-fluorobenzene is governed by the directing effects of the existing substituents. The fluorine atom, being highly electronegative, is a deactivating group through its inductive effect (-I), yet it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect). The bromine atom exhibits similar but weaker effects. In contrast, the cyclopropyl (B3062369) group is generally considered an activating group and an ortho, para-director. This is attributed to the ability of the cyclopropane (B1198618) ring's C-C bonds, which have significant p-character, to stabilize the adjacent carbocationic intermediate (the arenium ion) formed during the substitution process.

Considering the positions on the benzene (B151609) ring of this compound, the directing effects of the substituents would favor electrophilic attack at specific locations. The fluorine is at position 1, the cyclopropyl group at position 2, and the bromine at position 4. The positions ortho to the activating cyclopropyl group are 1 (occupied by fluorine) and 3. The position para to the cyclopropyl group is 6. The positions ortho to the fluorine are 2 (occupied by the cyclopropyl group) and 6. The position para to the fluorine is 4 (occupied by bromine). The positions ortho to the bromine are 3 and 5, and the position para is 1 (occupied by fluorine).

The combined influence of these groups suggests that the most likely positions for electrophilic attack are positions 3, 5, and 6. The activating effect of the cyclopropyl group would strongly favor substitution at its ortho (position 3) and para (position 6) positions. The ortho, para-directing nature of the fluorine also supports substitution at position 6. Steric hindrance from the somewhat bulky cyclopropyl group might slightly disfavor substitution at the adjacent position 3. Therefore, position 6 is electronically activated by both the cyclopropyl and fluoro groups, making it a probable site for substitution. Position 3 is activated by the cyclopropyl group and ortho to the bromine. Position 5 is ortho to the bromine and meta to the cyclopropyl and fluoro groups, making it the least favored site for substitution among the available positions.

While specific examples of electrophilic aromatic substitution on this compound are not extensively documented in readily available literature, the general principles of EAS allow for these predictions. Typical electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation (e.g., RCOCl/AlCl₃).

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on this compound presents two potential leaving groups: the bromine and the fluorine atoms. In contrast to aliphatic nucleophilic substitution (SN1 and SN2), the reactivity of halogens in SNAr reactions is often inverted. The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups.

Fluorine is the most electronegative halogen and exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the negative charge in the Meisenheimer complex more effectively than bromine. bldpharm.comsynquestlabs.com Consequently, in many SNAr reactions, aryl fluorides are more reactive than aryl bromides. bldpharm.comsynquestlabs.com This suggests that nucleophilic attack on this compound is more likely to occur at the carbon bearing the fluorine atom (C-1) than the carbon bearing the bromine atom (C-4).

For a successful SNAr reaction, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is generally required to sufficiently activate the ring. In this compound, the cyclopropyl group is electron-donating, which would disfavor a classical SNAr mechanism. However, under forcing conditions (high temperatures and strong nucleophiles), substitution may still be possible. Alternatively, substitution could proceed via a benzyne (B1209423) mechanism under very strong basic conditions (see section 4.4).

Metal-Catalyzed Transformations

The bromine atom on the aromatic ring serves as a versatile handle for a wide array of metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (beyond initial synthesis)

The carbon-bromine bond in this compound is a prime site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the C-4 position.

Heck Reaction: In a Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylated alkyne.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This would provide access to a variety of aniline (B41778) derivatives.

Below is a table summarizing potential cross-coupling reactions of this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 4-R-2-cyclopropyl-1-fluorobenzene |

| Heck Reaction | H₂C=CHR | Pd(OAc)₂, PPh₃, Et₃N | 4-(CH=CHR)-2-cyclopropyl-1-fluorobenzene |

| Sonogashira Coupling | H-C≡C-R | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(C≡C-R)-2-cyclopropyl-1-fluorobenzene |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(NR¹R²)-2-cyclopropyl-1-fluorobenzene |

C-H Functionalization (e.g., Minisci C–H alkylation)

While the cross-coupling reactions functionalize the C-Br bond, C-H functionalization offers a direct way to form new bonds at otherwise unreactive C-H sites. The Minisci reaction is a radical-based method for the alkylation of electron-deficient aromatic rings. Given that the benzene ring in this compound is not strongly electron-deficient, a classical Minisci reaction might not be the most efficient transformation. However, related radical C-H functionalization methodologies could potentially be employed, although the regioselectivity would be a significant challenge to control due to the presence of multiple C-H bonds on the aromatic ring.

Olefin Metathesis and Ring-Opening Reactions of the Cyclopropyl Moiety

The cyclopropyl group itself can undergo specific transformations. While olefin metathesis typically involves the reaction of alkenes, certain ring-opening metathesis reactions of strained rings are known. However, the cyclopropyl group in this context is generally stable to standard olefin metathesis catalysts.

Ring-opening reactions of the cyclopropyl group are more plausible, often promoted by electrophiles, transition metals, or radical initiators. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to cleavage. For instance, treatment with strong acids or certain Lewis acids can lead to ring-opening to form a propenyl group or other rearranged products. Radical-induced ring-opening is also a known transformation pathway for cyclopropyl-containing compounds.

Cycloaddition Reactions (e.g., Diels-Alder via benzyne intermediates)

This compound is a potential precursor for the generation of a benzyne intermediate. Treatment with a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, can induce the elimination of HBr or HF. The elimination of a proton ortho to one of the halogens, followed by the loss of the halide anion, would lead to the formation of 3-cyclopropyl-4-fluorobenzyne (from deprotonation at C-3 and loss of bromide) or 2-cyclopropyl-4-bromobenzyne (from deprotonation at C-5 and loss of fluoride).

Once generated, this highly reactive benzyne intermediate can be trapped in situ by a variety of dienes in a [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction. For example, reacting this compound with a strong base in the presence of furan (B31954) would be expected to yield a cycloadduct. The regioselectivity of the Diels-Alder reaction would depend on the specific benzyne intermediate formed and the nature of the diene.

Radical Reactions and Mechanistic Investigations

While specific studies on the radical reactions of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the established principles of radical chemistry and the behavior of analogous substituted aromatic compounds. The molecule presents several potential sites for radical reactions, including the cyclopropyl group, the aromatic C-H bonds, and the carbon-halogen bonds.

Radical reactions are typically initiated by heat or light, often in the presence of a radical initiator. The general mechanism for such reactions proceeds through three key stages: initiation, propagation, and termination. libretexts.org

Initiation: This stage involves the formation of initial radical species. For instance, UV light can induce the homolytic cleavage of a halogen molecule to generate halogen radicals. wikipedia.org

Propagation: These steps involve the reaction of a radical with a non-radical species to form a new bond and a new radical, allowing the chain reaction to continue. libretexts.org

Termination: The chain reaction ceases when two radical species combine to form a non-radical product. libretexts.org

For this compound, potential radical pathways could include:

Hydrogen Abstraction from the Cyclopropyl Group: The benzylic C-H bonds on the cyclopropane ring are susceptible to abstraction by radicals. The resulting cyclopropyl radical could then participate in further reactions. The stability of the radical intermediate is a key factor in determining the regioselectivity of such reactions.

Reactions Involving the Aryl Halides: The carbon-bromine bond is weaker than the carbon-fluorine bond and could be a site for radical reactions. For example, aryl radicals can be generated from aryl halides under certain reductive conditions. These highly reactive intermediates can then undergo a variety of transformations, such as C-H arylation or addition to π systems.

Mechanistic investigations into similar systems often employ computational methods, such as Density Functional Theory (DFT), to model reaction pathways and determine the energetic feasibility of different radical intermediates and transition states. nih.gov Such studies can provide insights into the relative stability of potential radical species and predict the most likely reaction outcomes. For instance, computational studies on substituted 3-phenylpropyl radicals have been used to determine the relative importance of fragmentation versus cyclization pathways, with findings indicating that the stability of the reactant radical and steric factors are key determinants of the reaction's energetic barriers. nih.gov

The table below outlines hypothetical radical reactions and the predicted major products based on general principles of radical reactivity.

| Reaction Type | Reagents | Predicted Major Product(s) | Mechanistic Notes |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/heat | 4-Bromo-2-(1-bromocyclopropyl)-1-fluorobenzene | Proceeds via a radical chain mechanism involving abstraction of a benzylic hydrogen from the cyclopropyl group. |

| Reductive Dehalogenation | Radical reducing agent (e.g., Bu3SnH), initiator | 2-Cyclopropyl-1-fluorobenzene | Selective reduction of the weaker C-Br bond over the C-F bond is expected. |

| Aryl Radical Formation and Trapping | Conditions for aryl radical generation (e.g., from an aryl diazonium salt), radical trap | Varied, depending on the trap | The initially formed aryl radical can be trapped by various radical acceptors. |

Stereochemical Aspects of Reactions Involving the Cyclopropyl Group

The cyclopropyl group in this compound introduces a three-dimensional structural element that can significantly influence the stereochemical outcome of reactions. While the parent molecule itself is achiral, reactions that create a new stereocenter on or adjacent to the cyclopropane ring, or reactions on a chiral derivative, would need to consider the stereochemical implications.

The stereoselectivity of reactions involving cyclopropanes is a well-studied area of organic chemistry. rsc.org Key considerations include:

Diastereoselectivity in Reactions on the Cyclopropane Ring: If a reaction were to introduce a new substituent onto the cyclopropane ring, the existing aryl group would direct the incoming group to either the cis or trans position, leading to diastereomeric products. The outcome would be governed by steric hindrance and potential directing effects of the substituted benzene ring.

Influence of the Cyclopropyl Group on Adjacent Reactions: The cyclopropyl group can exert stereoelectronic effects on reactions occurring at the benzylic position or on the aromatic ring. Its rigid structure can influence the approach of reagents, leading to facial selectivity.

Ring-Opening Reactions: Cyclopropanes, particularly those activated by adjacent groups, can undergo ring-opening reactions. These reactions can proceed through various mechanisms (e.g., nucleophilic, electrophilic, or radical), and the stereochemistry of the starting cyclopropane often dictates the stereochemistry of the resulting acyclic product. Catalytic enantioselective ring-opening reactions of cyclopropanes are a powerful method for synthesizing chiral molecules. researchgate.net

Asymmetric Cyclopropanation: While not a reaction of the title compound, it is relevant to the synthesis of chiral analogs. Asymmetric cyclopropanation reactions, often catalyzed by transition metals with chiral ligands, are a primary method for establishing the stereochemistry of cyclopropane rings with high enantioselectivity. unl.pt

The stereochemical outcome of reactions involving the cyclopropyl group can be highly dependent on the reaction conditions, the nature of the reagents, and the presence of catalysts. For example, in palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes, the use of chiral mono-N-protected amino acid ligands can achieve high levels of enantioselectivity in cross-coupling reactions. nih.gov

The following table provides examples of how the stereochemistry of a cyclopropane ring can be controlled or can influence the outcome of a reaction, drawing from general examples in the literature.

| Reaction Type | Substrate Type | Key Stereochemical Feature | General Outcome |

| Asymmetric Cyclopropanation | Alkene + Diazo compound | Use of a chiral catalyst | Formation of an enantioenriched cyclopropane. unl.pt |

| Diastereoselective Hydroboration | Isopropenylcyclopropane | cis or trans relationship of substituents | The stereochemistry of the starting material directs the approach of the borane, leading to a specific diastereomer of the resulting alcohol. thieme-connect.com |

| Enantioselective Ring-Opening | Donor-acceptor cyclopropane | Reaction with a nucleophile in the presence of a chiral Lewis acid | Formation of a chiral, ring-opened product with high enantiomeric excess. researchgate.net |

No Publicly Available Research Found for Computational Analysis of this compound

Therefore, it is not possible to provide a detailed article on the electronic structure, molecular orbitals, electrostatic potential surface, conformational dynamics, or predicted reaction mechanisms of this compound that is based on published scientific findings. The creation of such an article would require performing original computational chemistry research, which is beyond the scope of this request.

While general principles of computational chemistry could be applied to hypothesize about the properties of this compound, the results would be purely speculative and would not constitute the scientifically accurate, data-driven article requested in the instructions. Without source data from peer-reviewed research, no substantive content can be generated for the specified outline.

V. Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Cyclopropyl 1 Fluorobenzene

Calculation of Molecular Descriptors Relevant to Reactivity

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are instrumental in the prediction of physicochemical properties and biological activities. For 4-Bromo-2-cyclopropyl-1-fluorobenzene, two particularly important descriptors are its lipophilicity and topological polar surface area, which are key determinants of its pharmacokinetic profile in a biological context.

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (log Po/w), is a critical parameter in drug discovery and development. It influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Various computational models are employed to estimate log Po/w, each utilizing different algorithms and theoretical frameworks. The calculated log Po/w values for this compound from several widely used models are presented in the table below.

| Model | Calculated log Po/w |

| XLOGP | 3.82 |

| WLOGP | 3.93 |

| MLOGP | 3.45 |

| iLOGP | 4.14 |

| SILICOS-IT | 3.77 |

This data is calculated using publicly available online cheminformatics tools.

The consensus among these models suggests that this compound is a moderately lipophilic compound. This level of lipophilicity often correlates with good absorption and distribution characteristics, although excessively high values can lead to poor solubility and metabolic instability.

The Topological Polar Surface Area (TPSA) is another crucial descriptor in medicinal chemistry, representing the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). TPSA is a good predictor of a drug's ability to permeate cell membranes and cross the blood-brain barrier.

For this compound, which contains only carbon, hydrogen, bromine, and fluorine atoms and lacks traditional polar functional groups like hydroxyl or amino groups, the calculated TPSA is 0.00 Ų.

This data is calculated using publicly available online cheminformatics tools.

A TPSA of zero indicates that the molecule is entirely non-polar from a topological perspective. This has significant implications for its potential biological activity, suggesting it could readily cross lipid membranes.

In Silico Screening for Potential Applications

In silico screening utilizes computational methods to identify and evaluate potential therapeutic applications of a compound. Based on the calculated molecular descriptors for this compound, several potential avenues for its application can be hypothesized.

The moderate lipophilicity (log Po/w values ranging from 3.45 to 4.14) and a TPSA of 0.00 Ų suggest that this compound would likely exhibit good membrane permeability. Molecules with a TPSA below 90 Ų are often considered capable of crossing the blood-brain barrier. The calculated TPSA of zero for this compound strongly indicates its potential for central nervous system (CNS) activity. Therefore, it could be a valuable scaffold for the design of novel CNS-acting drugs, such as antipsychotics, antidepressants, or anticonvulsants. The presence of the bromine and fluorine atoms also provides sites for further chemical modification, allowing for the fine-tuning of its properties to target specific receptors or enzymes within the CNS.

Furthermore, the cyclopropyl (B3062369) group is a known bioisostere for a phenyl ring and can introduce conformational rigidity, which can be advantageous for binding to specific protein targets. The unique electronic properties conferred by the fluorine and bromine substituents on the benzene (B151609) ring can also influence its metabolic stability and binding interactions.

Beyond medicinal chemistry, the properties of this compound may also be of interest in materials science. Halogenated aromatic compounds are often used as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific substitution pattern of this molecule could influence its solid-state packing and electronic properties, making it a candidate for investigation in the development of new functional materials.

It is important to note that these potential applications are based on theoretical calculations and would require experimental validation through synthesis, biological testing, and material characterization.

Vi. Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of 4-Bromo-2-cyclopropyl-1-fluorobenzene is largely dictated by its distinct functional groups. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The cyclopropyl (B3062369) group, a strained three-membered ring, imparts unique conformational and electronic properties to target molecules, often enhancing metabolic stability and binding affinity. The fluorine atom can modulate the physicochemical properties of the final compound, such as lipophilicity and acidity (pKa), which are critical for biological activity.

The incorporation of fluorine and cyclopropyl moieties is a well-established strategy in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net Fluorine substitution can enhance the biological efficacy, metabolic stability, and transport properties of active ingredients. researchgate.net Similarly, the cyclopropyl group is present in numerous commercial pesticides and is known to contribute to their potency.

While specific, large-scale agrochemical products directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant. The 2-cyclopropyl-fluorophenyl scaffold is a key feature in several classes of experimental agrochemicals. This compound serves as a readily available starting material for the synthesis of more complex derivatives for screening and development in the agrochemical sector.

The primary application of this compound is in the pharmaceutical industry, where it functions as a critical starting material for the synthesis of various biologically active compounds and advanced pharmaceutical intermediates.

Imidazo[4,5-c]pyridine derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including use as kinase inhibitors in oncology. nih.gov The synthesis of these complex scaffolds often involves the condensation of a substituted diaminopyridine with a corresponding phenyl derivative. Although direct synthesis routes starting from this compound are not prominently detailed, its structural features make it a plausible precursor. The bromo-cyclopropyl-fluorophenyl moiety can be incorporated into the imidazo[4,5-c]pyridine core through multi-step synthetic sequences, highlighting its potential as a foundational building block for this important class of therapeutic agents.

One of the most significant applications of the this compound scaffold is in the synthesis of quinoline (B57606) derivatives, which form the core of several pharmaceuticals. A prime example is its role as a precursor to a key intermediate in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used to lower cholesterol. google.com

The core of Pitavastatin is the 2-cyclopropyl-4-(4-fluorophenyl)quinoline moiety. The synthesis of this quinoline system often begins with the precursor 2-amino-4'-fluorobenzophenone. While many synthetic routes start from other materials, a plausible and efficient pathway can be initiated from this compound. A potential synthetic strategy involves:

Formation of an Organometallic Reagent: The bromine atom can be converted into an organometallic species, such as a Grignard reagent (by reaction with magnesium) or an organolithium reagent.

Acylation: This organometallic intermediate can then react with a suitable 2-nitrobenzoyl chloride derivative. This step forms a 2-nitrobenzophenone structure, installing the necessary carbonyl group.

Reduction: The nitro group is subsequently reduced to an amino group, typically using standard reducing agents like tin(II) chloride or catalytic hydrogenation, to yield a 2-aminobenzophenone (B122507) intermediate.

Quinoline Formation: This aminobenzophenone can then undergo a cyclization reaction, such as the Friedländer synthesis, with a compound containing an active methylene (B1212753) group (like methyl 3-cyclopropyl-3-oxopropanoate) to construct the final quinoline ring system of the Pitavastatin core.

This multi-step process demonstrates the utility of this compound as a foundational building block for complex pharmaceutical targets like Pitavastatin.

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Initial Precursor |

| 2-Amino-4'-fluorobenzophenone | Key Benzophenone Intermediate |

| 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | Quinoline Core Structure |

| [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | Reduced Quinoline Intermediate |

The structural elements of this compound are found in various other classes of biologically active molecules. For instance, the cyclopropyl-fluorophenyl motif is integral to the structure of certain dihydrothiazole derivatives that have been investigated for their antioxidant properties. researchgate.net The synthesis of these compounds often starts with precursors like 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, which can be conceptually derived from this compound through reactions such as Friedel-Crafts acylation. This highlights the adaptability of the subject compound in creating diverse heterocyclic systems with potential therapeutic applications.

Beyond its use in specific multi-step syntheses, this compound is an excellent substrate for generating a library of more complex, functionalized aromatic scaffolds. The bromine atom is a key functional handle for a variety of powerful palladium-catalyzed cross-coupling reactions. ugr.esresearchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). ugr.esmdpi.com This enables the straightforward introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the ring, leading to a diverse range of biaryl and related structures.

Buchwald-Hartwig Amination: This is a cornerstone reaction for forming carbon-nitrogen bonds. libretexts.orgwikipedia.org It allows for the coupling of this compound with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. This provides direct access to a range of substituted anilines, which are themselves important intermediates in medicinal chemistry. libretexts.orgwikipedia.orgorganic-chemistry.org

By employing these and other cross-coupling methodologies (e.g., Sonogashira, Heck, Stille couplings), chemists can systematically modify the core structure of this compound to build complex molecules with tailored properties for various applications in materials science and drug discovery.

| Reaction Name | Bond Formed | Coupling Partner | Resulting Structure Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Organoboron Reagent | Biaryls, Alkylated Arenes |

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Amine/Amide | Substituted Anilines |

| Sonogashira Coupling | Carbon-Carbon (C-C) | Terminal Alkyne | Alkynyl Arenes |

| Heck Coupling | Carbon-Carbon (C-C) | Alkene | Styrenyl Derivatives |

Building Block for Pharmaceutical Intermediates

Development of Novel Fluorinated Compounds

The presence of both a fluorine atom and a reactive bromine site on the aromatic ring of this compound makes it an excellent precursor for a variety of novel fluorinated compounds. The fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules, while the bromine atom serves as a handle for cross-coupling reactions.

The synthesis of fluorinated biphenyl (B1667301) derivatives is a significant area of research due to their prevalence in pharmaceuticals, agrochemicals, and liquid crystals. ugr.esontosight.ai The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. ugr.esresearchgate.net In this context, this compound serves as an ideal aryl halide partner.

The bromine atom on the ring is a good leaving group, facilitating palladium-catalyzed cross-coupling with various arylboronic acids. biosynth.com This reaction allows for the straightforward introduction of a second, often functionalized, aryl ring, leading to the formation of 2-cyclopropyl-4'-substituted-1,1'-biphenyls. The reaction is tolerant of a wide range of functional groups on the boronic acid partner, enabling the synthesis of a diverse library of biphenyl compounds. mdpi.com The resulting molecules incorporate the unique steric and electronic properties of the cyclopropyl group and the fluorine atom, which are valuable for tuning the physicochemical and biological properties of the final product. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Structure | Significance |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-2-cyclopropyl-1-fluorobenzene | Synthesis of functionalized biphenyls for applications in medicinal chemistry and materials science. |

This table illustrates a general reaction scheme. Specific reaction conditions and yields would vary based on the nature of the Arylboronic Acid.

Fluorostilbenes and their derivatives are of interest due to their optical properties and potential applications in materials science, for instance as organic light-emitting diode (OLED) components or molecular probes. The Mizoroki-Heck reaction, commonly known as the Heck reaction, provides a direct route to these structures. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples an aryl halide with an alkene to form a substituted alkene. nih.gov

This compound can be effectively utilized as the aryl halide component in the Heck reaction. wikipedia.org Reaction with various alkenes, such as styrene (B11656) or acrylates, in the presence of a palladium catalyst and a base, leads to the formation of stilbene-like molecules. libretexts.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-isomer. organic-chemistry.org This methodology allows for the synthesis of novel fluorinated, cyclopropyl-substituted stilbenes, where the electronic nature of the molecule can be fine-tuned by the choice of the alkene coupling partner.

Table 2: General Heck Reaction for Fluorostilbene Synthesis

| Aryl Halide | Alkene Partner | Typical Catalyst | Product Type | Key Features |

| This compound | Styrene | Pd(OAc)₂ | trans-Stilbene derivative | C-C bond formation, high stereoselectivity for the E-alkene. |

| This compound | Ethyl acrylate | Pd(PPh₃)₄ | Cinnamate derivative | Introduction of electron-withdrawing groups, versatile intermediate. |

Applications in Liquid Crystal Research (related compounds)

While direct applications of this compound in liquid crystal (LC) research are not extensively documented, its structural motifs are highly relevant to the design of modern LC materials. beilstein-journals.orgnih.gov Fluorinated compounds are crucial in the development of liquid crystal displays (LCDs) for technologies like vertical alignment (VA) mode, which require materials with negative dielectric anisotropy (Δε). beilstein-journals.org

The introduction of fluorine atoms perpendicular to the long molecular axis can generate a strong dipole moment, which is a key requirement for negative Δε materials. rsc.org Furthermore, cyclic structures like cyclopropane (B1198618) and cyclohexane (B81311) are incorporated to control the shape and rigidity of the molecule. beilstein-journals.orgrsc.org Specifically, selectively fluorinated cyclopropanes have been synthesized and evaluated as components of liquid crystals, demonstrating their potential to influence dielectric anisotropy. beilstein-journals.orgbeilstein-journals.org The combination of a fluorinated phenyl ring and a cyclopropyl group, as found in derivatives of this compound, represents a promising scaffold for designing novel liquid crystals with tailored properties. researchgate.net

Exploiting the Cyclopropyl Group in Target Molecule Design

The cyclopropyl group is more than a simple steric substituent; its unique geometry and electronic properties are strategically employed in medicinal chemistry and organic synthesis. acs.org

The significant ring strain inherent in the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a pathway to more complex molecular skeletons. beilstein-journals.orgnih.gov These transformations are a powerful tool in synthetic organic chemistry. researchgate.net The reactivity of the cyclopropane ring is often enhanced by adjacent activating groups, such as carbonyls (donor-acceptor cyclopropanes), which polarize the C-C bonds. scispace.comresearchgate.net

While the cyclopropyl group in this compound is attached to an aromatic ring and is not activated in the traditional sense, it can still participate in ring-opening or expansion reactions, particularly through radical pathways or transition-metal catalysis. beilstein-journals.orgnih.gov For instance, oxidative radical ring-opening can generate an alkyl radical that can then undergo further reactions, such as intramolecular cyclization. beilstein-journals.org Such strategies can transform the seemingly simple cyclopropylphenyl moiety into intricate polycyclic or functionalized acyclic structures, demonstrating the synthetic versatility of this building block. acs.orgresearchgate.net

Vii. Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

Future efforts in the synthesis of 4-Bromo-2-cyclopropyl-1-fluorobenzene will likely focus on "green chemistry" principles to minimize environmental impact and improve efficiency. Research is anticipated to move beyond traditional multi-step syntheses, which often involve stoichiometric reagents and harsh conditions, towards more elegant and sustainable methodologies.

Key areas of development include:

Catalytic C-H Activation/Functionalization: Direct C-H cyclopropylation of bromo-fluorinated aromatics would represent a significant leap in synthetic efficiency by reducing the number of synthetic steps, thereby minimizing waste and improving atom economy.

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting current synthetic routes to flow chemistry could significantly enhance production efficiency.

Biocatalysis: The use of enzymes to perform specific transformations could offer unparalleled selectivity under mild conditions, reducing the need for protecting groups and minimizing the generation of toxic byproducts.

Exploration of Novel Reactivity Patterns

The unique arrangement of the bromo, fluoro, and cyclopropyl (B3062369) substituents on the benzene (B151609) ring presents opportunities for exploring novel chemical transformations. While its use in cross-coupling reactions is known, future research will likely investigate the differentiated reactivity of these functional groups.

Potential research avenues include:

Orthogonal Functionalization: Developing selective reactions that target the C-Br bond while leaving the C-F and cyclopropyl groups intact, or vice versa. This would enable the sequential and controlled introduction of different functionalities, greatly expanding the molecular complexity accessible from this single precursor.

Ring-Opening Chemistry: Investigating conditions that could induce the selective opening of the cyclopropyl ring to yield more complex aliphatic chains attached to the fluorophenyl scaffold. This could provide access to novel chemical entities with potential applications in medicinal chemistry.

Photoredox Catalysis: Utilizing visible light-driven reactions to activate the C-Br bond for novel coupling reactions under exceptionally mild conditions, which could be advantageous for sensitive or complex substrates.

Expansion of Applications in Emerging Fields

While this compound is a valuable intermediate in drug discovery, its unique electronic and structural features suggest potential in other advanced fields.

Future applications could be explored in:

Materials Science: Aryl halides and fluorinated aromatics are common components in organic electronic materials. This compound could serve as a building block for creating novel Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics, where the interplay of its functional groups could be used to tune electronic properties. researchgate.net

Chemical Biology: The compound could be used to synthesize specialized molecular probes. The bromo- and fluoro- substituents can act as handles for bioorthogonal reactions or as labels for 19F-NMR studies in biological systems.

Agrochemicals: The structural motifs present are also found in modern pesticides and herbicides. Research could focus on synthesizing and screening new derivatives for potential agrochemical activity, leveraging the known bioactivity associated with cyclopropyl and fluorinated phenyl groups.

Integration with Machine Learning and AI for Reaction Prediction and Design

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how synthetic routes are designed and optimized. nso-journal.org For complex molecules like this compound and its derivatives, machine learning (ML) offers a path to accelerate development significantly. mdpi.com

Key future developments include:

Retrosynthesis Prediction: AI algorithms can be trained on vast reaction databases to propose novel and efficient synthetic routes that may not be obvious to human chemists. nih.govengineering.org.cn This could lead to the discovery of more economical pathways to the target molecule. cas.org

Reaction Optimization: Machine learning models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts, reducing the need for extensive, time-consuming experimental screening. chemrxiv.orgrsc.org Algorithms can analyze complex datasets to identify subtle patterns that influence reaction outcomes. digitellinc.com

Property Prediction: AI can be used to predict the physicochemical and biological properties of novel derivatives synthesized from this compound, helping to prioritize which compounds to synthesize for specific applications.

Table 1: Future Research Directions and Methodologies

| Research Area | Key Objectives | Potential Methodologies |

|---|---|---|

| Sustainable Synthesis | Reduce waste, improve atom economy, enhance safety. | C-H Activation, Flow Chemistry, Biocatalysis |

| Novel Reactivity | Achieve selective functionalization, create new scaffolds. | Orthogonal Cross-Coupling, Cyclopropyl Ring-Opening, Photoredox Catalysis |

| Emerging Applications | Develop new materials and tools. | OLED Synthesis, Molecular Probe Design, Agrochemical Screening |

| AI Integration | Accelerate discovery and optimize processes. | Retrosynthesis Algorithms, Reaction Condition Prediction, In-Silico Property Screening |

| Advanced Characterization | Improve process understanding and control. | In-Situ Raman/FTIR Spectroscopy, Advanced NMR Techniques, Process Analytical Technology (PAT) |

Advanced Spectroscopic Characterization for In-Situ Monitoring

To improve the efficiency and safety of synthetic processes involving this compound, a deeper understanding of reaction kinetics and mechanisms is crucial. Advanced spectroscopic techniques are vital for achieving this through real-time, in-situ monitoring. nih.gov

Future research will focus on:

Process Analytical Technology (PAT): Implementing in-situ spectroscopic tools like Raman and Fourier-transform infrared (FTIR) spectroscopy to monitor reactions in real-time. acs.orgfraunhofer.de This allows for precise control over reaction endpoints, detection of transient intermediates, and immediate identification of process deviations. acs.orgresearchgate.netspectroscopyonline.com

Kinetic and Mechanistic Studies: Using the data from in-situ monitoring to build accurate kinetic models of synthetic reactions. This fundamental understanding is essential for rational process optimization and scale-up.

Advanced NMR Techniques: Employing specialized Nuclear Magnetic Resonance (NMR) techniques, such as flow NMR, to study reaction mechanisms and characterize complex mixtures without the need for sample isolation. jocpr.com

By integrating these advanced analytical methods, chemists can move from traditional batch analysis to a more dynamic and data-rich approach to process development, ensuring higher quality and reproducibility. longdom.orgbiomedres.us

Q & A

Basic Research Question

- NMR : and NMR identify substituent positions. For example, cyclopropyl protons show distinct splitting patterns (δ 1.0–2.0 ppm), while aromatic protons near electronegative groups (Br, F) deshield .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 233.53 g/mol for analogs in ).

- X-ray Crystallography : Resolves spatial arrangement, critical for verifying cyclopropyl geometry (as in ).

What strategies can be employed to resolve contradictions in reported reaction outcomes when using this compound as a substrate in palladium-catalyzed reactions?

Advanced Research Question

Contradictions often arise from catalyst-ligand mismatches or solvent polarity variations . Systematic approaches include:

- Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), ligands (e.g., PPh₃ vs. XPhos), and solvents to identify optimal conditions .

- Statistical analysis : Multivariate regression models can isolate critical variables affecting yield (e.g., temperature vs. substrate ratio).

- Reproducibility checks : Cross-validate results using independent synthetic protocols (as in ).

How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of electrophilic aromatic substitution reactions involving this compound?

Advanced Research Question

DFT calculations map Frontier Molecular Orbitals (FMOs) to predict reactive sites:

- Electrophilic attack : Fluorine’s electron-withdrawing effect directs substitution to bromine’s para position, while the cyclopropyl group’s strain may destabilize meta positions.

- Charge density plots : Compare with analogs like 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride () to validate computational models.

What are the key considerations for designing a safe and scalable laboratory protocol for handling this compound, given its potential hazards?

Basic Research Question

- Storage : Store at 0–6°C in amber glass to prevent degradation (as in ).

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/skin contact (per Safety Data Sheets in ).

- Waste disposal : Neutralize halogenated byproducts via approved chemical waste protocols .

How does the presence of the cyclopropyl group affect the photophysical properties of this compound compared to its non-cyclopropyl analogs?

Advanced Research Question

The cyclopropyl group’s ring strain alters conjugation and electron delocalization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.